molecular formula C28H25N5O2 B305724 5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one

5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one

Cat. No. B305724
M. Wt: 463.5 g/mol
InChI Key: IEDDUUCBRAGPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one is a member of naphthalenes.

Scientific Research Applications

Synthesis and Structural Analysis

SYNTHESIS AND APPLICATION OF SOME NEW 5-SULFONYLHETEROCYCLO-8-QUINOLINOL DERIVATIVES The paper by Hafez and Awad (1992) discussed the synthesis of a new series of compounds related to the chemical structure , focusing on their biological screening to study the structure-activity relationship and the effect of complexation and the type of metal cation on the biologically active compounds. The compounds were found to have varying biological activities, which were analyzed in vitro. This research provides insights into the structural aspects and potential applications of similar compounds in biological settings (Hafez & Awad, 1992).

Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives Trilleras et al. (2013) reported on the synthesis of a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasonic conditions. The methodology provided advantages such as shorter reaction times, simple work-up procedure, and good yields. This research highlights the use of ultrasonic waves as a beneficial technique in synthesizing complex organic compounds, potentially including the compound (Trilleras et al., 2013).

Biological Activity and Chemical Properties

Synthesis of 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole Derivatives as Potential Antimicrobial Agents Auzzi et al. (1990) synthesized 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole derivatives and tested them for antimicrobial activity. The research detailed the unusual behavior of some compounds during synthesis and provided a preliminary screening of their antimicrobial properties, indicating the potential medical relevance of such compounds (Auzzi et al., 1990).

A new series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety Synthesis and evaluation of antimicrobial and anti-proliferative activities

Mansour et al. (2020) synthesized and evaluated thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety for their antimicrobial and antiproliferative activities. The study showed that some of the synthesized compounds demonstrated promising biological properties, highlighting the potential use of these compounds in medical applications (Mansour et al., 2020).

Synthesis, Crystal Structure, and Evaluation of Cancer Inhibitory Activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives Jing et al. (2012) focused on synthesizing and evaluating the antitumor activity of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives. The research concluded that these compounds exhibited significant anticancer activity against a variety of cancer cells, paving the way for potential therapeutic applications of similar compounds (Jing et al., 2012).

properties

Product Name

5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one

Molecular Formula

C28H25N5O2

Molecular Weight

463.5 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(naphthalen-1-ylmethyl)indol-3-yl]methyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C28H25N5O2/c1-16-24(27(34)31-29-16)26(25-17(2)30-32-28(25)35)22-15-33(23-13-6-5-12-21(22)23)14-19-10-7-9-18-8-3-4-11-20(18)19/h3-13,15,26H,14H2,1-2H3,(H2,29,31,34)(H2,30,32,35)

InChI Key

IEDDUUCBRAGPHC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one
Reactant of Route 5
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one

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